An In-depth Technical Guide to 3-Butyn-2-ol: Properties, Synthesis, and Applications in Drug Development
An In-depth Technical Guide to 3-Butyn-2-ol: Properties, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 3-Butyn-2-ol. It details experimental protocols for its synthesis, purification, and analysis, and explores its application as a key intermediate in the synthesis of compounds with potential therapeutic effects in neurodegenerative diseases.
Core Physical and Chemical Properties
3-Butyn-2-ol, with the chemical formula C₄H₆O, is a versatile organic compound that features both a terminal alkyne and a secondary alcohol functional group.[1] This unique structure makes it a valuable building block in organic synthesis.[1][2] It is a colorless to pale yellow liquid at room temperature with a characteristic faint, ether-like, or pungent odor.[1][3]
Table 1: Physical Properties of 3-Butyn-2-ol
| Property | Value | Source(s) |
| Molecular Formula | C₄H₆O | [1][3] |
| Molecular Weight | 70.09 g/mol | [1][4] |
| Appearance | Colorless to pale yellow liquid | [1][3] |
| Boiling Point | 66-67 °C at 150 mmHg | [2][5] |
| Melting Point | -17 °C | [1] |
| Density | 0.894 g/mL at 25 °C | [2][5] |
| Refractive Index (n20/D) | 1.426 | [2][5] |
| Flash Point | 6 °C (closed cup) | [5] |
| Solubility | Soluble in water and polar organic solvents.[1] Completely miscible in water.[6] | [1][3][6] |
| Vapor Pressure | 11 hPa at 20 °C | [6] |
Table 2: Chemical Identifiers
| Identifier | Value | Source(s) |
| CAS Number | 2028-63-9 | [3][4] |
| IUPAC Name | But-3-yn-2-ol | [4] |
| Synonyms | 1-Ethynylethanol, 1-Methyl-2-propynyl alcohol, Methylethynylcarbinol | [3] |
| InChI | InChI=1S/C4H6O/c1-3-4(2)5/h1,4-5H,2H3 | [4][5] |
| InChIKey | GKPOMITUDGXOSB-UHFFFAOYSA-N | [4][5] |
| SMILES | CC(C#C)O | [4][5] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 3-Butyn-2-ol.
Table 3: Spectroscopic Data for 3-Butyn-2-ol
| Spectrum Type | Key Peaks/Signals | Source(s) |
| ¹H NMR | Data available.[4][5][7][8] | [4][5][7][8] |
| ¹³C NMR | Data available.[7] | [7] |
| IR Spectroscopy | Data available.[4][9][10] | [4][9][10] |
| Mass Spectrometry | Data available.[4][9][11] | [4][9][11] |
| Raman Spectroscopy | Data available.[4][7] | [4][7] |
Experimental Protocols
Detailed experimental procedures are essential for the synthesis, purification, and analysis of 3-Butyn-2-ol in a research setting.
This procedure describes the synthesis of a protected form of 3-Butyn-2-ol, which is often more practical for subsequent reactions due to its non-volatile and water-insoluble nature.[3]
Experimental Workflow for the Synthesis of (rac)-4-Triisopropylsilyl-3-butyn-2-ol
Caption: Workflow for the synthesis of a protected form of 3-Butyn-2-ol.
Methodology:
-
A flame-dried, 250-mL round-bottomed flask equipped with a magnetic stir bar and a rubber septum under an argon atmosphere is charged with triisopropylsilyl acetylene (95%, 6.1 mL, 4.75 g, 26.0 mmol) and dry THF (54 mL).[3]
-
The reaction mixture is cooled to -40 °C using a dry ice-acetonitrile bath.[3]
-
tert-Butyllithium (1.7 M in pentane, 18 mL, 32.3 mmol) is added dropwise via syringe. The resulting bright yellow mixture is stirred at -40 °C for 30 minutes.[3]
-
Acetaldehyde (>99.5%, 2.3 mL, 39.2 mmol) is added in one portion. The mixture is stirred for an additional 20 minutes at -40 °C.[3]
-
The reaction is quenched by pouring it into a rapidly stirring solution of saturated aqueous NH₄Cl (75 mL) at room temperature.[3]
-
After 15 minutes, the phases are separated, and the aqueous layer is extracted with diethyl ether (2 x 40 mL).[3]
-
The combined organic extracts are washed with brine, dried over MgSO₄, filtered, and the solvent is removed using a rotary evaporator.[3]
-
The residue is purified by bulb-to-bulb distillation (95 °C, 0.2 mmHg) to yield the racemic alcohol.[3]
For the purification of 3-Butyn-2-ol itself, fractional distillation under reduced pressure is a common method to remove impurities with different boiling points.[12]
Methodology:
-
The crude 3-Butyn-2-ol is placed in a round-bottom flask suitable for distillation.
-
A fractional distillation apparatus is assembled, including a fractionating column, condenser, and receiving flask.
-
The system is connected to a vacuum source to reduce the pressure.
-
The flask is heated gently. The fraction that distills at the boiling point of 3-Butyn-2-ol at the given pressure is collected. The boiling point is reported as 66-67 °C at 150 mmHg.[2][5]
GC-MS is a powerful technique for assessing the purity of 3-Butyn-2-ol and identifying any byproducts.
Methodology:
-
Sample Preparation: A dilute solution of the 3-Butyn-2-ol sample is prepared in a volatile organic solvent such as ethyl acetate (B1210297) or dichloromethane.
-
GC Conditions:
-
Column: A suitable capillary column, such as a polar polyethylene (B3416737) glycol phase (e.g., SPB-1000) or a non-polar polydimethylsiloxane (B3030410) phase (e.g., Equity-1), is selected based on the desired separation.[13]
-
Injector Temperature: Set to a temperature that ensures rapid volatilization without thermal degradation.
-
Oven Temperature Program: A temperature ramp is programmed to effectively separate the components of the mixture. For example, starting at 50 °C and ramping at 10 °C per minute to 315 °C.[3]
-
Carrier Gas: Helium or hydrogen is typically used as the carrier gas.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) is commonly used.
-
Mass Range: A scan range appropriate for the expected masses of the analyte and potential impurities is selected.
-
-
Data Analysis: The retention time of the major peak is compared to that of a standard to confirm the identity of 3-Butyn-2-ol. The mass spectrum of the peak is analyzed to confirm the molecular weight and fragmentation pattern.
NMR spectroscopy provides detailed structural information about the 3-Butyn-2-ol molecule.
Methodology:
-
Sample Preparation: A small amount of the purified 3-Butyn-2-ol is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR Acquisition: A standard proton NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration of the signals are analyzed to confirm the presence of the different types of protons in the molecule.
-
¹³C NMR and DEPT Acquisition: A carbon-13 NMR spectrum, along with DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135), is acquired to identify the different carbon environments (CH₃, CH₂, CH, and quaternary carbons).[7]
-
Data Analysis: The chemical shifts of the carbon signals are analyzed to confirm the carbon skeleton of the molecule.
Role in Drug Development: Synthesis of Anti-Alzheimer's Agents
3-Butyn-2-ol serves as a crucial intermediate in the synthesis of aminoindanes, a class of compounds investigated for their potential therapeutic effects in Alzheimer's disease.[14][15][16] These synthetic aminoindanes have been shown to exhibit inhibitory activity against acetylcholine (B1216132) esterase (AChE) and monoamine oxidase (MAO).[14]
Logical Relationship of 3-Butyn-2-ol to Potential Alzheimer's Therapeutics
Caption: Role of 3-Butyn-2-ol as a precursor to potential Alzheimer's therapeutics.
In Alzheimer's disease, there is a decline in the levels of the neurotransmitter acetylcholine. AChE is the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. Inhibiting AChE increases the concentration and duration of action of acetylcholine, which can lead to improvements in cognitive function.
Caption: Mechanism of action for MAO inhibitors derived from 3-Butyn-2-ol.
Safety and Handling
3-Butyn-2-ol is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from heat, sparks, and open flames. [3][5]It may cause skin and eye irritation. [3]Ingestion and inhalation may be harmful. [3]Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Store in a cool, dry, and well-ventilated place in a tightly sealed container. [3] This technical guide provides a foundational understanding of 3-Butyn-2-ol for researchers and professionals in the field of drug development. Its versatile chemical nature and role as a precursor to potential neuroprotective agents highlight its significance in medicinal chemistry.
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- 6. Recent developments in the synthesis of acetylcholinesterase inhibitors. | Semantic Scholar [semanticscholar.org]
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- 12. benchchem.com [benchchem.com]
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- 14. Synthetic Aminoindanes: A Summary of Existing Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
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